molecular formula C11H7BrN2O2 B168653 5-Bromo-2-phenylpyrimidine-4-carboxylic acid CAS No. 179260-95-8

5-Bromo-2-phenylpyrimidine-4-carboxylic acid

Cat. No. B168653
M. Wt: 279.09 g/mol
InChI Key: LWLDGZLPOMWNPX-UHFFFAOYSA-N
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Description

5-Bromo-2-phenylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C11H7BrN2O2 and a molecular weight of 279.09 g/mol .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a phenyl group and a carboxylic acid group .


Physical And Chemical Properties Analysis

5-Bromo-2-phenylpyrimidine-4-carboxylic acid has a molecular weight of 279.09 g/mol .

Scientific Research Applications

1. Chemical Reactions and Mechanisms

5-Bromo-2-phenylpyrimidine-4-carboxylic acid is involved in various chemical reactions and mechanisms. For example, it participates in reactions with potassium amide in liquid ammonia, leading to the formation of 2-amino-4-phenylpyrimidine and related compounds. This process involves a mechanism with an open-chain intermediate (Valk & Plas, 2010). Another study demonstrates the occurrence of the SN(ANRORC)-mechanism in the reaction of 2-bromo-4-phenylpyrimidine with potassium amide (Kroon & Plas, 2010).

2. Liquid-Crystal Characteristics

The compound is also significant in the synthesis of liquid-crystal materials. A study on 5-arylpyrimidine-2-carboxylic acids, synthesized from 5-aryl-2-cyanopyrimidines, revealed their liquid-crystal characteristics, particularly the nematic properties of certain aryl esters (Mikhaleva et al., 1986).

3. Synthesis of Pharmacologically Active Molecules

In pharmacological research, 5-Bromo-2-phenylpyrimidine-4-carboxylic acid is used in the synthesis of active molecules. For instance, its esters have been synthesized via the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines, leading to the creation of CK2 inhibitors (Regan et al., 2012).

4. Luminescent Lanthanide Frameworks

The compound plays a role in developing luminescent materials. Novel luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks have been synthesized, demonstrating unique photoluminescence behavior (Jia et al., 2014).

5. Antimicrobial and Antifungal Agents

5-Bromo-2-phenylpyrimidine-4-carboxylic acid derivatives exhibit biological activities as antimicrobial and antifungal agents. A study on 5-(2-aminothiazol-4-yl)-3,4-dihydro-4-phenyl pyrimidin-2(1H)-ones showed activity against various microorganisms, indicating its potential in antimicrobial therapy (Lanjewar et al., 2010).

properties

IUPAC Name

5-bromo-2-phenylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O2/c12-8-6-13-10(14-9(8)11(15)16)7-4-2-1-3-5-7/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLDGZLPOMWNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594399
Record name 5-Bromo-2-phenylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-phenylpyrimidine-4-carboxylic acid

CAS RN

179260-95-8
Record name 5-Bromo-2-phenylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MPL Caton, DT Hurst, JFW McOmie… - Journal of the Chemical …, 1967 - pubs.rsc.org
… As potential precursors of bipyrimidinyls we made 5-bromo-2-phenylpyrimidine-4carboxylic acid and its ethyl ester by condensation of mucobromic acid with benzamidine hydrochloride …
Number of citations: 16 pubs.rsc.org
PE Fanta - Synthesis, 1974 - thieme-connect.com
… Although many of these reactions failed or gave poor yields, the reaction of 5-bromo2-phenylpyrimidine-4-carboxylic acid (I7) with copper bronze in refluxing dimethylformamide gave a …
Number of citations: 439 www.thieme-connect.com
JEA Otterstedt, R Pater - Journal of Heterocyclic Chemistry, 1972 - Wiley Online Library
The photostabilities and syntheses of 2,2′‐bis(o‐hydroxyphenyl)‐5,5′‐bipyrimidine, 6,6′‐bis(o‐hydroxyphenyl)‐3,3′‐bipyridine and 3,8‐bis(o‐hydroxyphenyl)‐4,7‐phenanthroline …
Number of citations: 18 onlinelibrary.wiley.com

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